
1,1-Bis(allyloxy)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(allyloxy)decane is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of two allyloxy groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(allyloxy)decane can be synthesized through the reaction of decane-1,1-diol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Decane-1,1-diol+2Allyl bromide→this compound+2HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(allyloxy)decane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.
Reduction: Reduction of the allyloxy groups can yield alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Azides or thioethers.
Applications De Recherche Scientifique
1,1-Bis(allyloxy)decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(allyloxy)decane depends on its specific application. In chemical reactions, the allyloxy groups act as reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(methoxy)decane: Similar structure but with methoxy groups instead of allyloxy groups.
1,1-Bis(ethoxy)decane: Similar structure but with ethoxy groups instead of allyloxy groups.
1,1-Bis(propyloxy)decane: Similar structure but with propyloxy groups instead of allyloxy groups.
Uniqueness
1,1-Bis(allyloxy)decane is unique due to the presence of allyloxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and other applications.
Propriétés
Numéro CAS |
71662-21-0 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
1,1-bis(prop-2-enoxy)decane |
InChI |
InChI=1S/C16H30O2/c1-4-7-8-9-10-11-12-13-16(17-14-5-2)18-15-6-3/h5-6,16H,2-4,7-15H2,1H3 |
Clé InChI |
RUNIPIBIABFCQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


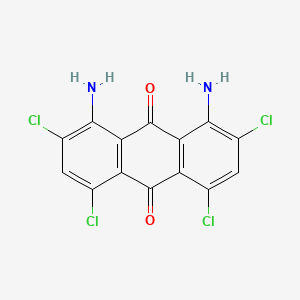

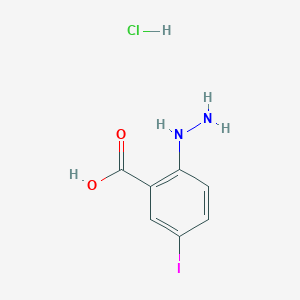
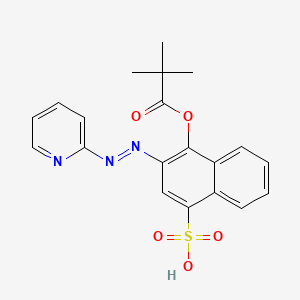
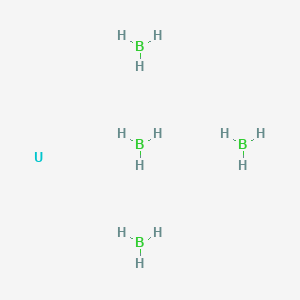
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
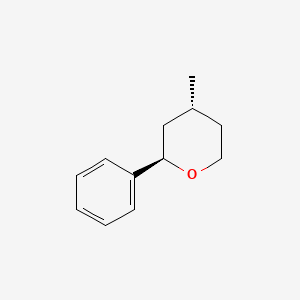

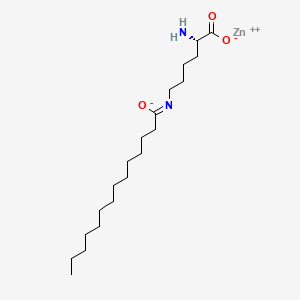
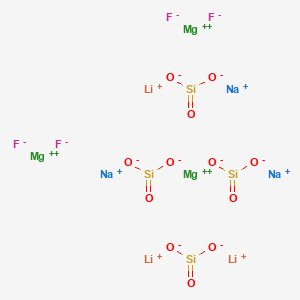
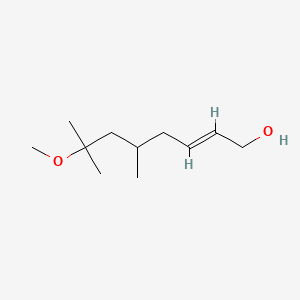
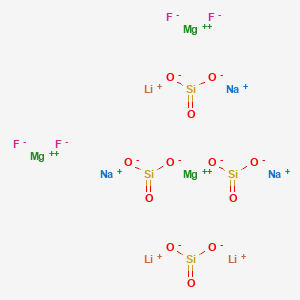
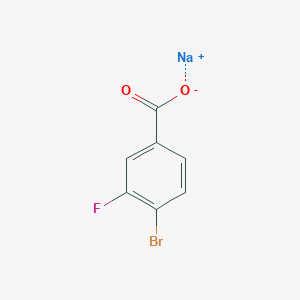
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
